molecular formula C10H15FN2O2S B1414701 N-(4-amino-2-fluorophenyl)butane-1-sulfonamide CAS No. 1071292-32-4

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide

Cat. No. B1414701
CAS RN: 1071292-32-4
M. Wt: 246.3 g/mol
InChI Key: MBESRBYEKGREHK-UHFFFAOYSA-N
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Description

“N-(4-amino-2-fluorophenyl)butane-1-sulfonamide” is a chemical compound with the CAS Number: 1071292-32-4 . It has a molecular weight of 246.31 .


Molecular Structure Analysis

The InChI code for “N-(4-amino-2-fluorophenyl)butane-1-sulfonamide” is 1S/C10H15FN2O2S/c1-2-3-6-16(14,15)13-10-5-4-8(12)7-9(10)11/h4-5,7,13H,2-3,6,12H2,1H3 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Novel Catalytic Applications

A novel nanosized N-sulfonated Brönsted acidic catalyst, based on a structure similar to N-(4-amino-2-fluorophenyl)butane-1-sulfonamide, was developed for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research highlights the catalyst's efficiency in producing excellent yields in short reaction times and its reusability without loss of catalytic activity (O. Goli-Jolodar et al., 2016).

Fuel Cell Technologies

Sulfonated poly(arylene ether sulfone)s, incorporating fluorenyl groups and similar sulfonamide structures, were synthesized for fuel cell applications. These materials exhibited high proton conductivity and water uptake, making them promising candidates for polyelectrolyte membrane materials in fuel cells (Byungchan Bae et al., 2009).

Environmental Sensing and Analysis

A reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols was developed using a compound structurally related to N-(4-amino-2-fluorophenyl)butane-1-sulfonamide. This probe displayed high sensitivity and selectivity, with potential applications in environmental and biological sciences for detecting thiophenols in water samples (Z. Wang et al., 2012).

Advanced Material Synthesis

Research into sulfonated block copolymers having fluorenyl groups showcased their utility in creating advanced materials for fuel cell membranes. These copolymers demonstrated enhanced mechanical properties and proton conductivity, suggesting their potential in sustainable energy technologies (D. Kim et al., 2008).

Water Treatment and Desalination

Innovative composite nanofiltration (NF) membranes, incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) with Polysulfone (PSf), were synthesized for desalination studies. These membranes exhibited significant salt rejection and water flux, highlighting their potential in water purification technologies (M. Padaki et al., 2013).

properties

IUPAC Name

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2S/c1-2-3-6-16(14,15)13-10-5-4-8(12)7-9(10)11/h4-5,7,13H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBESRBYEKGREHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-amino-2-fluorophenyl)butane-1-sulfonamide
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N-(4-amino-2-fluorophenyl)butane-1-sulfonamide
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N-(4-amino-2-fluorophenyl)butane-1-sulfonamide
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N-(4-amino-2-fluorophenyl)butane-1-sulfonamide
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N-(4-amino-2-fluorophenyl)butane-1-sulfonamide
Reactant of Route 6
N-(4-amino-2-fluorophenyl)butane-1-sulfonamide

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